molecular formula C16H11N3O4 B1433694 4-[(8-Nitroquinolin-2-yl)amino]benzoic acid CAS No. 330663-19-9

4-[(8-Nitroquinolin-2-yl)amino]benzoic acid

Cat. No. B1433694
CAS RN: 330663-19-9
M. Wt: 309.28 g/mol
InChI Key: IUDBWPLCOSSTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(8-Nitroquinolin-2-yl)amino]benzoic acid, also known as NQBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NQBA is a derivative of quinoline and benzoic acid, and its unique structure makes it a promising candidate for use in drug development, as well as in other areas of research.

Scientific Research Applications

Antiviral Research

Quinoline compounds have been studied for their antiviral properties. For example, certain derivatives have shown moderated anti-influenza virus activity . This suggests that “4-[(8-Nitroquinolin-2-yl)amino]benzoic acid” could potentially be explored for its efficacy against various viral infections.

Medicinal Chemistry

Quinolines are prevalent in pharmacologically useful compounds . The nitro group and the amino benzoic acid moiety in the compound could be of interest in designing drugs with specific target interactions.

Photocatalysis

Some quinoline derivatives are synthesized using photocatalytic methods . The compound might be used as a precursor or an intermediate in photocatalytic synthesis processes.

Molecular Docking Studies

Quinoline compounds are often used in molecular docking studies to predict the orientation of a substrate to a target enzyme or receptor . “4-[(8-Nitroquinolin-2-yl)amino]benzoic acid” could be used in computational models to study its binding affinities.

Synthetic Chemistry

The structural complexity of quinoline derivatives makes them a subject of interest in synthetic chemistry for the development of new synthetic routes .

Natural Product Synthesis

Quinolines are found in natural products, so this compound might be used in research related to the synthesis or modification of such products .

properties

IUPAC Name

4-[(8-nitroquinolin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c20-16(21)11-4-7-12(8-5-11)17-14-9-6-10-2-1-3-13(19(22)23)15(10)18-14/h1-9H,(H,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDBWPLCOSSTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(8-Nitroquinolin-2-yl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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